molecular formula C9H8BrNO2 B3275662 2-Bromo-4,6-dimethoxybenzonitrile CAS No. 62827-45-6

2-Bromo-4,6-dimethoxybenzonitrile

Cat. No. B3275662
CAS RN: 62827-45-6
M. Wt: 242.07 g/mol
InChI Key: BXWGBYAPMQSRNM-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxybenzonitrile is a chemical compound . It has a molecular weight of 242.07 .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-dimethoxybenzonitrile involves co-trimerization of benzonitriles with guanidine hydrochloride . This process successfully provided trifluoromethyl-, nitrile-, and nitro-substituted DAr-TRZs .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dimethoxybenzonitrile can be represented by the formula C9H8BrNO2 .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4,6-dimethoxybenzonitrile include its oxidation by OH radicals . The reaction pathways and kinetics for this oxidation have been studied using quantum-chemical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-dimethoxybenzonitrile include its molecular weight of 242.07 and its molecular structure represented by the formula C9H8BrNO2 .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxybenzonitrile involves its oxidation by OH radicals . The OH-radial-mediated oxidation was studied by considering OH addition to carbon atoms of the compound and H-atom abstraction at the –NH2 group and carbon atoms of the compound by OH radicals .

Safety and Hazards

2-Bromo-4,6-dimethoxybenzonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Future research on 2-Bromo-4,6-dimethoxybenzonitrile could focus on its environmental effects, as it has been identified as a domestic-dust pollutant in urban environments . The reaction pathways and kinetics for its oxidation by the OH radical could be further explored .

properties

IUPAC Name

2-bromo-4,6-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWGBYAPMQSRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60804804
Record name 2-Bromo-4,6-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60804804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dimethoxybenzonitrile

CAS RN

62827-45-6
Record name 2-Bromo-4,6-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60804804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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